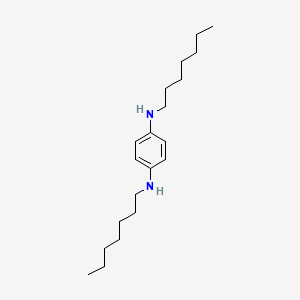
Bis(4-aminophenyl)diselenide
Overview
Description
Bis(4-aminophenyl)diselenide: is an organoselenium compound with the molecular formula C₁₂H₁₂N₂Se₂ . It is characterized by the presence of two selenium atoms bonded to two 4-aminophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-aminophenyl)diselenide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylselenol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, resulting in the formation of the diselenide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of selenium-containing monomers and their polymerization. This method allows for the large-scale synthesis of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(4-aminophenyl)diselenide undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield selenols, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed:
Selenoxides: Formed through oxidation reactions.
Selenols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Bis(4-aminophenyl)diselenide is used as a catalyst in various organic transformations, including cyclization, addition, and oxidative functionalization reactions .
Biology: The compound exhibits antioxidant and antimicrobial properties, making it a valuable tool in biological research .
Medicine: this compound has shown potential as an anticancer and chemopreventive agent. It has been studied for its ability to inhibit the growth of cancer cells and prevent the formation of tumors .
Industry: In the industrial sector, this compound is used in the synthesis of selenium-containing polymers, which have applications in electronics, optics, and materials science .
Mechanism of Action
The mechanism of action of bis(4-aminophenyl)diselenide involves its interaction with molecular targets and pathways in cells. The compound can modulate redox balance, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth . Additionally, this compound can interact with enzymes involved in redox regulation, further enhancing its anticancer effects .
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties.
Selenocyanates: Compounds containing selenium and cyanate groups, known for their anticancer and chemopreventive activities.
Uniqueness: Bis(4-aminophenyl)diselenide is unique due to its dual amine groups, which enhance its reactivity and allow for a broader range of chemical transformations. Its ability to modulate redox balance and induce oxidative stress in cancer cells makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
4-[(4-aminophenyl)diselanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRUFUXIJXQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Se][Se]C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189012 | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35507-35-8 | |
| Record name | Bis(4-aminophenyl) diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35507-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)


![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)



![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

